

Spectroscopic Analysis of Benzyl 2-carbamoylpyrrolidine-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Benzyl 2-carbamoylpyrrolidine-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **Benzyl 2-carbamoylpyrrolidine-1-carboxylate**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural fragments and functional groups. The information herein is intended to serve as a reference for the identification and characterization of this and structurally related compounds.

Molecular Structure

IUPAC Name: **Benzyl 2-carbamoylpyrrolidine-1-carboxylate** Molecular Formula:

$C_{13}H_{16}N_2O_3$ Molecular Weight: 248.28 g/mol CAS Number: 62937-47-7 (for the (R)-enantiomer)^[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Benzyl 2-carbamoylpyrrolidine-1-carboxylate**. These predictions are based on established principles of spectroscopy and data from analogous structures.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.30 - 7.40	m	5H	Ar-H (Phenyl group)
~5.15	s	2H	-O-CH ₂ -Ph
~4.30	m	1H	N-CH-C=O
~3.40 - 3.60	m	2H	N-CH ₂ -CH ₂
~1.90 - 2.20	m	4H	-CH ₂ -CH ₂ -CH ₂ -CH-
~5.50 & ~6.80	br s	2H	-C(=O)NH ₂

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~175	C=O (Amide)
~155	C=O (Carbamate)
~136	Quaternary Ar-C
~128.5	Ar-CH
~128.0	Ar-CH
~127.8	Ar-CH
~67	-O-CH ₂ -Ph
~60	N-CH-C=O
~47	N-CH ₂ -CH ₂
~30	-CH ₂ -CH ₂ -CH-
~24	-CH ₂ -CH ₂ -CH ₂ -

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 & ~3200	Strong, Broad	N-H Stretch (Amide)
~3030	Medium	C-H Stretch (Aromatic)
~2950 & ~2870	Medium	C-H Stretch (Aliphatic)
~1700	Strong	C=O Stretch (Carbamate)
~1670	Strong	C=O Stretch (Amide I)
~1600	Medium	N-H Bend (Amide II)
~1495, 1455	Medium	C=C Stretch (Aromatic)
~1250	Strong	C-O Stretch (Carbamate)
~740 & ~700	Strong	C-H Bend (Aromatic, Monosubstituted)

MS (Mass Spectrometry) Data (Predicted)

m/z	Relative Intensity	Assignment
248	Moderate	[M] ⁺ (Molecular Ion)
108	High	[C ₇ H ₈ O] ⁺ or [C ₇ H ₇] ⁺ + H
91	Very High	[C ₇ H ₇] ⁺ (Tropylium ion)
70	Moderate	[C ₄ H ₈ N] ⁺ (Pyrrolidine fragment)
44	Moderate	[CONH ₂] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ^{13}C NMR, a proton-decoupled sequence is typically used.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

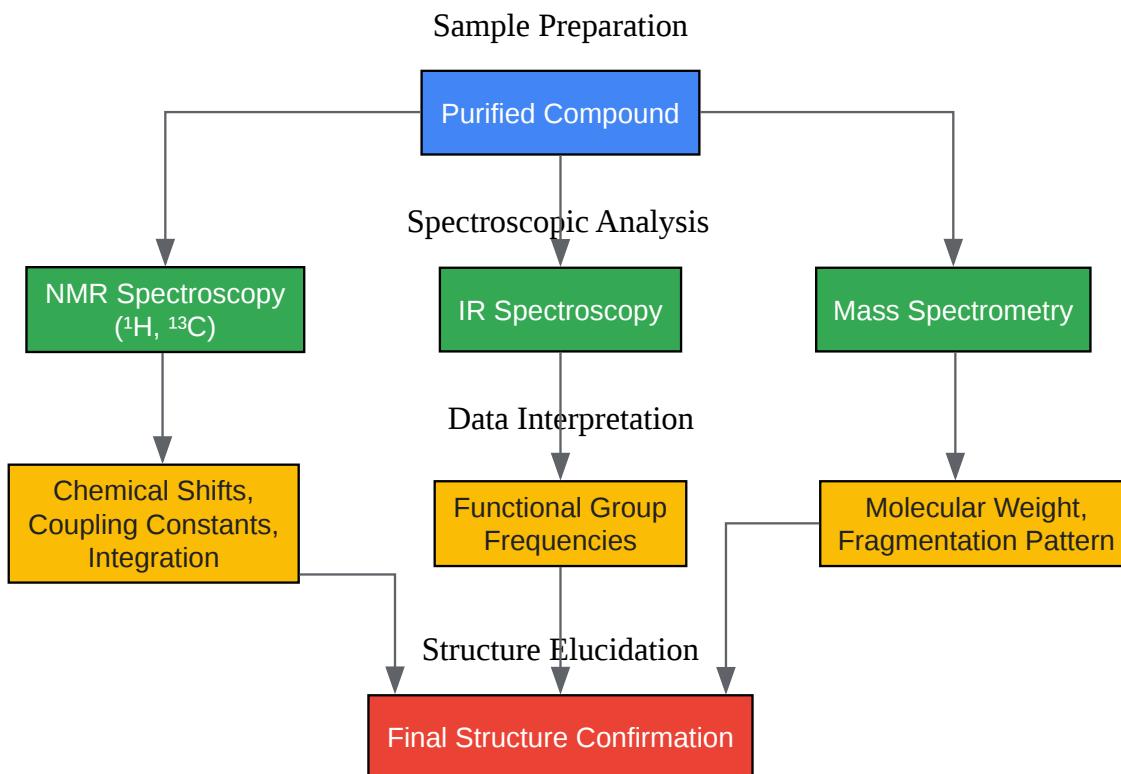
- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation (Thin Film): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]
- Data Acquisition: Record the IR spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty accessory or clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]
- Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Workflow and Data Interpretation

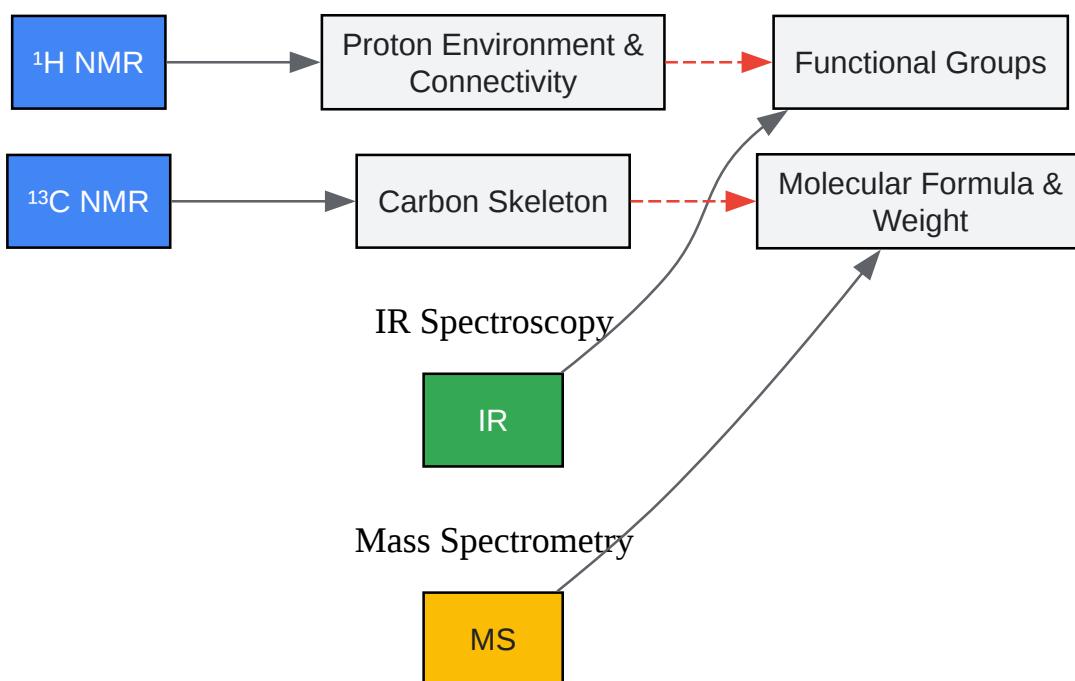
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.



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Caption: General workflow for spectroscopic analysis of an organic compound.

NMR Spectroscopy

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